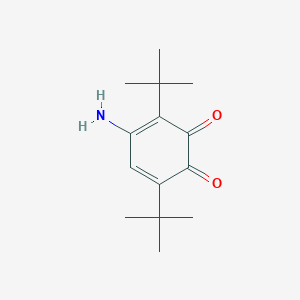![molecular formula C12H15Cl2N3O3 B4573382 tert-butyl 2-{[(2,3-dichlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4573382.png)
tert-butyl 2-{[(2,3-dichlorophenyl)amino]carbonyl}hydrazinecarboxylate
Vue d'ensemble
Description
Tert-butyl 2-{[(2,3-dichlorophenyl)amino]carbonyl}hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H15Cl2N3O3 and its molecular weight is 320.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0490467 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Crystal Structure Analysis : The compound has been utilized in crystal structure studies, demonstrating its potential in molecular structure analysis and synthesis processes (Zou, 2001).
- Formation of Pyrazoles : It's used in the formation of pyrazoles, which are significant in various chemical synthesis processes (Rustam T. Iminov et al., 2015).
Chemical Reactions and Compounds
- Metal-Free Alkoxycarbonylation : It's involved in metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting its role in eco-friendly synthesis methods (Long-Yong Xie et al., 2019).
- Protecting Group in Pyrazole Formation : It acts as a protecting group in the formation of pyrazoles, underlining its utility in the protection and deprotection steps in chemical synthesis (P. Pollock and K. P. Cole, 2014).
Application in Pesticides
- Larvicidal Activity : This compound has been studied for its larvicidal activity against certain pests, suggesting its potential use in pest control (N. Oikawa et al., 1994).
Theoretical and Mechanistic Studies
- Theoretical Calculations for Antagonists : It has been involved in theoretical studies for potential medical applications as Mcl-1 antagonists (Muzzaffar A Bhat et al., 2019).
- Kinetic and Computational Studies : Its derivatives have been used in studies involving kinetic and computational approaches to understand chemical reaction mechanisms (N. Nordin et al., 2016).
Synthesis of Derivatives and Analogs
- Synthesis of Amino Acid Derivatives : The compound is used in the synthesis of threonine and allo-threonine analogs, which are important in the field of amino acid research (A. R. Sting and D. Seebach, 1996).
Propriétés
IUPAC Name |
tert-butyl N-[(2,3-dichlorophenyl)carbamoylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O3/c1-12(2,3)20-11(19)17-16-10(18)15-8-6-4-5-7(13)9(8)14/h4-6H,1-3H3,(H,17,19)(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQDGBKIKWFTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)NC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(1,3-benzodioxol-5-ylmethylsulfanyl)-12,12-dimethyl-4-(3-methylphenyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4573320.png)
![ethyl 4-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}benzoate](/img/structure/B4573321.png)
![ETHYL 2-({1-ISOBUTYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B4573324.png)
![N-(3-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4573332.png)
![1-[3-(2-FLUOROPHENYL)-1,2-OXAZOLE-5-CARBONYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B4573334.png)
![4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4573336.png)
![2-{1-(2-phenylethyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4573345.png)



![6-benzyl-5-methyl-2-(phenoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4573386.png)
![N-(2,5-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B4573389.png)
